molecular formula C7H8ClN3O B11905450 4-(Azetidin-3-yloxy)-6-chloropyrimidine

4-(Azetidin-3-yloxy)-6-chloropyrimidine

Cat. No.: B11905450
M. Wt: 185.61 g/mol
InChI Key: AXZLAPPSEJELCK-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yloxy)-6-chloropyrimidine is a heterocyclic compound that features both azetidine and pyrimidine rings. The presence of these rings makes it an interesting molecule for various chemical and biological applications. The azetidine ring is a four-membered nitrogen-containing ring, while the pyrimidine ring is a six-membered ring containing nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yloxy)-6-chloropyrimidine typically involves the reaction of 6-chloropyrimidine with azetidine derivatives. One common method is the nucleophilic substitution reaction where the azetidine moiety is introduced to the pyrimidine ring. This can be achieved by reacting 6-chloropyrimidine with azetidin-3-ol in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yloxy)-6-chloropyrimidine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the pyrimidine ring can be replaced by other nucleophiles.

    Oxidation and reduction: The azetidine ring can be oxidized or reduced under specific conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

    Substitution reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Oxidation and reduction: Products include oxidized or reduced forms of the azetidine ring, potentially leading to ring-opened structures.

Scientific Research Applications

4-(Azetidin-3-yloxy)-6-chloropyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yloxy)-6-chloropyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The azetidine ring can mimic natural substrates, allowing the compound to inhibit or activate specific biological pathways. The pyrimidine ring can interact with nucleic acids, potentially affecting DNA or RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Azetidin-3-yloxy)-6-chloropyrimidine is unique due to the combination of the azetidine and pyrimidine rings, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

4-(azetidin-3-yloxy)-6-chloropyrimidine

InChI

InChI=1S/C7H8ClN3O/c8-6-1-7(11-4-10-6)12-5-2-9-3-5/h1,4-5,9H,2-3H2

InChI Key

AXZLAPPSEJELCK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=CC(=NC=N2)Cl

Origin of Product

United States

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